

Check Availability & Pricing

# The Role of C24:1 Ceramide in the Aging Process: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C24-Ceramide |           |
| Cat. No.:            | B561733      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ceramides, a class of bioactive sphingolipids, have emerged as critical regulators of cellular processes implicated in aging. Among these, the very long-chain ceramide, C24:1 ceramide, has garnered significant attention for its accumulation with age and its functional roles in cellular senescence, inflammation, and the pathogenesis of age-related diseases. This technical guide provides an in-depth overview of the function of C24:1 ceramide in aging, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of aging biology, lipidomics, and therapeutic development.

### Introduction

The aging process is characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the cellular level, this is accompanied by a myriad of changes, including the accumulation of senescent cells, mitochondrial dysfunction, and altered intercellular communication. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as pivotal signaling molecules that modulate these age-associated cellular fates.



C24:1 ceramide, a monounsaturated very long-chain ceramide, has been identified as a key player in the aging process. Elevated levels of C24:1 ceramide have been observed in the tissues and circulation of older individuals, correlating with several age-related pathologies. This guide delves into the current understanding of C24:1 ceramide's function in aging, providing a technical framework for its study and potential therapeutic targeting.

## **Quantitative Data on C24:1 Ceramide and Aging**

The accumulation of C24:1 ceramide with age has been quantified in various biological samples, most notably in serum-derived extracellular vesicles (EVs) and plasma. These findings provide a quantitative basis for the association between C24:1 ceramide and the aging phenotype.



| Biological<br>Sample                           | Age Group<br>Comparison                                          | C24:1<br>Ceramide<br>Levels                                                                                                                                                         | Fold Change<br>(Old vs.<br>Young) | Reference |
|------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|-----------|
| Serum Extracellular Vesicles (Human)           | Young Women<br>(24-40 yrs) vs.<br>Older Women<br>(75-90 yrs)     | Young: 3.8<br>pmol/sample,<br>Old: 15.4<br>pmol/sample                                                                                                                              | ~4.1                              | [1][2]    |
| Serum Extracellular Vesicles (Rhesus Macaques) | Young Monkeys<br>(6-10 yrs) vs.<br>Older Monkeys<br>(25-30 yrs)  | Young: 1.8<br>pmol/sample,<br>Old: 9.3<br>pmol/sample                                                                                                                               | ~5.2                              | [1][2]    |
| Plasma (Human)                                 | Patients with fragility hip fracture vs. those without (≥65 yrs) | Higher plasma C24:1 ceramide levels were positively correlated with age and hip fracture risk. Patients with fragility hip fractures had 22.5% higher plasma C24:1 ceramide levels. | -                                 | [3]       |
| Mitochondria<br>(Rat Heart)                    | -                                                                | Three subtypes of ceramide, including C24:1, increase in the mitochondria of the aging rat heart.                                                                                   | -                                 |           |

Table 1: Quantitative Changes in C24:1 Ceramide Levels with Age. This table summarizes the reported quantitative changes in C24:1 ceramide levels in different biological samples with



increasing age.

# Signaling Pathways Involving C24:1 Ceramide in Aging

C24:1 ceramide exerts its effects on aging through its involvement in several key signaling pathways. These pathways regulate cellular senescence, inflammation, and apoptosis.

### **Induction of Cellular Senescence**

Extracellular vesicles carrying C24:1 ceramide have been shown to induce a senescent phenotype in recipient cells, such as bone-derived mesenchymal stem cells (BMSCs). This process contributes to the accumulation of senescent cells in tissues, a hallmark of aging.



Click to download full resolution via product page

**Figure 1:** C24:1 Ceramide-Mediated Induction of Cellular Senescence via Extracellular Vesicles.

### **Regulation of Osteoclastogenesis and Bone Aging**

C24:1 ceramide has been implicated in age-related bone loss by promoting osteoclastogenesis, the differentiation of bone-resorbing osteoclasts. It achieves this by increasing the expression of Receptor Activator of Nuclear Factor-kB Ligand (RANKL) in osteoblasts, thereby shifting the RANKL/Osteoprotegerin (OPG) ratio in favor of bone resorption.





**Figure 2:** C24:1 Ceramide's Role in Age-Related Bone Resorption.



### nSMase2-Mediated Production of C24:1 Ceramide

The synthesis of C24:1 ceramide in the context of aging is, at least in part, mediated by the enzyme neutral sphingomyelinase 2 (nSMase2). Increased nSMase2 activity with age leads to the hydrolysis of sphingomyelin, generating C24:1 ceramide. This process can be stimulated by age-associated factors such as oxidative stress and inflammatory cytokines.



Click to download full resolution via product page

Figure 3: nSMase2-Mediated Production of C24:1 Ceramide in Aging.

### Putative Role in Akt/mTOR Signaling

Ceramides, as a class, are known to suppress anabolic signaling pathways. There is evidence to suggest that ceramides, including potentially C24:1, can block the Akt/mTOR signaling cascade. This inhibition can contribute to the catabolic state and reduced cellular proliferation associated with aging.





Figure 4: Postulated Inhibition of the Akt/mTOR Pathway by C24:1 Ceramide.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies for studying the role of C24:1 ceramide in aging. These protocols are based on established techniques in the field and should be adapted to specific experimental needs.

# Quantification of C24:1 Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of C24:1 ceramide in biological samples such as plasma, serum EVs, or tissue homogenates.

Methodology Overview: This method involves lipid extraction from the biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry.



### Protocol:

- Lipid Extraction (Folch Method):
  - Homogenize tissue samples or take a defined volume of biofluid.
  - Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
  - Vortex thoroughly and incubate at room temperature for 20 minutes.
  - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
  - Centrifuge at 2,000 x g for 10 minutes.
  - Carefully collect the lower organic phase containing the lipids.
  - Dry the lipid extract under a stream of nitrogen gas.
  - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
- LC-MS/MS Analysis:
  - Chromatographic Separation:
    - Use a C18 reverse-phase column.
    - Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile/isopropanol with formic acid.
    - The gradient is optimized to separate different ceramide species based on their hydrophobicity.
  - Mass Spectrometry Detection:
    - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
    - Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of C24:1 ceramide.



- The precursor ion for C24:1 ceramide (d18:1/24:1) is m/z 648.6.
- A characteristic product ion for fragmentation is m/z 264.4 (the sphingoid base).
- Include an internal standard (e.g., C17:0 ceramide) for accurate quantification.



Figure 5: Experimental Workflow for LC-MS/MS Quantification of C24:1 Ceramide.

### **Induction and Detection of Cellular Senescence**

Objective: To assess the ability of C24:1 ceramide to induce cellular senescence in vitro.

Methodology Overview: This involves treating cultured cells with C24:1 ceramide, often delivered via EVs, and then staining for senescence-associated  $\beta$ -galactosidase (SA- $\beta$ -gal), a widely used biomarker of senescent cells.

Protocol:



- Preparation of C24:1 Ceramide-Loaded EVs (optional):
  - Isolate EVs from a suitable source (e.g., serum from young donors) using size-exclusion chromatography or ultracentrifugation.
  - Load the EVs with C24:1 ceramide using methods such as saponin-based permeabilization or sonication.
  - Remove unloaded ceramide by a subsequent purification step.
- Cell Treatment:
  - Plate target cells (e.g., primary human BMSCs) at a low density.
  - Treat the cells with a working concentration of C24:1 ceramide (e.g., 10-50 μM) or C24:1 ceramide-loaded EVs for a specified duration (e.g., 24-72 hours).
  - Include appropriate controls, such as vehicle-treated cells or cells treated with empty EVs.
- Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
  - After treatment, wash the cells with phosphate-buffered saline (PBS).
  - Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
     for 10-15 minutes at room temperature.
  - Wash the cells again with PBS.
  - Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl<sub>2</sub> (2 mM) in a citrate/phosphate buffer at pH 6.0.
  - Incubate the cells with the staining solution at 37°C (without CO<sub>2</sub>) for 12-24 hours, or until
    a blue color develops in senescent cells.
  - Observe and quantify the percentage of blue-stained (senescent) cells under a light microscope.





Figure 6: Experimental Workflow for Assessing C24:1 Ceramide-Induced Senescence.

### Western Blot Analysis of Akt/mTOR Signaling

Objective: To investigate the effect of C24:1 ceramide on the phosphorylation status of key proteins in the Akt/mTOR pathway.

Methodology Overview: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

#### Protocol:

- Cell Lysis and Protein Quantification:
  - Treat cells with C24:1 ceramide as described previously.



- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  - Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with
     Tween 20 (TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473),
     total Akt, phosphorylated mTOR (Ser2448), and total mTOR overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
  - Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

### **Conclusion and Future Directions**

The evidence strongly indicates that C24:1 ceramide is a significant contributor to the aging phenotype. Its accumulation with age and its ability to induce cellular senescence and promote pro-inflammatory and pro-resorptive signaling pathways highlight it as a potential biomarker and therapeutic target for age-related diseases.

Future research should focus on several key areas:



- Elucidating the precise molecular mechanisms by which C24:1 ceramide regulates the Akt/mTOR pathway and other signaling cascades in the context of aging.
- Investigating the tissue-specific roles of C24:1 ceramide in aging, moving beyond the circulatory and skeletal systems.
- Developing and testing therapeutic strategies to modulate C24:1 ceramide levels or its downstream effects, such as inhibitors of nSMase2, to mitigate age-related dysfunction.
- Validating C24:1 ceramide as a robust clinical biomarker for predicting the risk and progression of age-related diseases in larger and more diverse cohorts.

A deeper understanding of the multifaceted role of C24:1 ceramide in aging will undoubtedly pave the way for novel interventions to promote healthy longevity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated ceramides 18:0 and 24:1 with aging are associated with hip fracture risk through increased bone resorption PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of C24:1 Ceramide in the Aging Process: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561733#the-function-of-c24-1-ceramide-in-aging]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com